Spantide I ([1], [], [], [], [], [], [], [], [], [], [], [], [], [], [], []) is a synthetic peptide analog of Substance P (SP), a naturally occurring neuropeptide. Classified as a tachykinin receptor antagonist, specifically targeting the neurokinin-1 receptor (NK1R), Spantide I is a valuable tool in scientific research for investigating the physiological and pathological roles of SP and NK1R.
Spantide I is a synthetic peptide that acts as an antagonist of the neurokinin-1 receptor, which is primarily activated by substance P, a neuropeptide involved in pain perception, inflammation, and other physiological functions. Spantide I has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving inflammatory responses and pain management.
Spantide I was developed as part of research into tachykinin antagonists, specifically targeting the neurokinin-1 receptor. Its synthesis and pharmacological properties have been explored in multiple studies, establishing its role in modulating substance P activity and its implications in disease models.
Spantide I belongs to the class of tachykinin antagonists. It is characterized by its ability to inhibit the actions of substance P at the neurokinin-1 receptor, which plays a crucial role in mediating pain and inflammatory responses.
The synthesis of Spantide I typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization of the final product. The synthesis employs various coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate the formation of peptide bonds between amino acids.
The synthesis process usually includes the following steps:
The molecular structure of Spantide I can be represented as follows:
This structure indicates that Spantide I consists of several key amino acids arranged in a specific sequence that allows it to effectively bind to the neurokinin-1 receptor.
The molecular weight of Spantide I is approximately 1,051.22 g/mol. The compound's structural integrity is confirmed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR), ensuring accurate representation of its chemical identity.
Spantide I undergoes various chemical reactions during its synthesis, primarily involving peptide bond formation through amide linkages between amino acids. The reactions can be summarized as follows:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and the presence of solvents or additives that stabilize intermediates or facilitate coupling .
Spantide I functions primarily as an antagonist at the neurokinin-1 receptor. By binding to this receptor, it inhibits the action of substance P, which is known to mediate pain and inflammatory responses. This antagonistic action can lead to decreased pain sensation and reduced inflammatory cytokine release.
In experimental models, Spantide I has been shown to significantly decrease levels of type I cytokines while enhancing type II cytokines like interleukin-10 in various biological contexts . This modulation suggests potential therapeutic benefits in conditions characterized by excessive inflammation.
Spantide I is typically characterized as a white to off-white powder with hygroscopic properties. It is soluble in water and dimethyl sulfoxide but may have limited solubility in organic solvents.
Spantide I has been utilized in various research contexts:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3